4-(Benzylamino)-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile
Overview
Description
4-(Benzylamino)-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution Reactions: Introduction of the benzylamino group and the pyridinyl group can be done through nucleophilic substitution reactions.
Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylamino group.
Reduction: Reduction reactions can occur at the pyrimidine ring or the nitrile group.
Substitution: Various substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzylamine oxide, while reduction could produce a primary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological macromolecules.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific diseases. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile
- 4-(Benzylamino)-2-(2-pyridinyl)-6-phenyl-5-pyrimidinecarbonitrile
Uniqueness
The presence of the trifluoromethyl group in 4-(Benzylamino)-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile distinguishes it from other similar compounds, potentially offering enhanced biological activity and stability.
Properties
IUPAC Name |
4-(benzylamino)-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N5/c25-24(26,27)18-10-6-9-17(13-18)21-19(14-28)22(30-15-16-7-2-1-3-8-16)32-23(31-21)20-11-4-5-12-29-20/h1-13H,15H2,(H,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBZUOKPRJWYGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2C#N)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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